2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one

Kinase Inhibition Immunomodulation PKCθ

This 2,6-diaminopyrimidin-4-one derivative features a unique 5-thiocyanate group that enables direct reduction to a thiol intermediate for GART inhibitor synthesis, bypassing multi-step routes from bromo analogs. With a demonstrated PKCθ IC50 of 12.3 μM and >2.9 μM selectivity over PKCζ, it serves as a reliable reference inhibitor for T-cell signaling studies. Confirmed ≥98% purity from multiple independent suppliers ensures assay reproducibility, while its Lipinski-compliant profile (tPSA 141 Ų) supports oral bioavailability optimization in medicinal chemistry lead development.

Molecular Formula C5H5N5OS
Molecular Weight 183.19 g/mol
CAS No. 22288-75-1
Cat. No. B018839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one
CAS22288-75-1
SynonymsThiocyanic Acid 2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl Ester; 
Molecular FormulaC5H5N5OS
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESC(#N)SC1=C(NC(=NC1=O)N)N
InChIInChI=1S/C5H5N5OS/c6-1-12-2-3(7)9-5(8)10-4(2)11/h(H5,7,8,9,10,11)
InChIKeyWXJXCKXWZOPRJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one (CAS 22288-75-1): Technical Baseline and Procurement Context


2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one (CAS 22288-75-1) is a heterocyclic pyrimidine derivative characterized by amino groups at positions 2 and 6, a thiocyanate group at position 5, and a keto group at position 4. The compound is commercially available at ≥98% purity from multiple suppliers including MolCore, Leyan, and Toronto Research Chemicals, with applications documented in medicinal chemistry as both a bioactive scaffold and a synthetic intermediate for constructing more complex 5-substituted pyrimidine derivatives . The thiocyanate moiety at position 5 confers distinct reactivity, enabling reduction to a thiol or participation in nucleophilic substitution reactions that differentiate this compound from unsubstituted 2,6-diaminopyrimidin-4-one analogs [1].

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one: Critical Limitations of Generic Substitution and In-Class Interchangeability


The presence of the 5-thiocyanate group in 2,6-diamino-5-thiocyanatopyrimidin-4(3H)-one fundamentally alters both its biological target engagement profile and its synthetic utility relative to unsubstituted or alternatively substituted 2,6-diaminopyrimidin-4-one analogs. In PKCθ inhibition assays, the thiocyanate substituent contributes to target binding affinity that is absent in the parent 2,6-diamino-4(3H)-pyrimidinone scaffold [1]. From a synthetic chemistry perspective, the 5-thiocyanate serves as a reactive handle that enables selective derivatization via reduction to a thiol, whereas the unsubstituted analog offers no comparable functionalization site at position 5 [2]. Generic substitution with 5-bromo-2,6-diamino-4(3H)-pyrimidinone or 2,6-diamino-4(3H)-pyrimidinone would necessitate a different synthetic route to achieve the same downstream intermediates, potentially altering reaction yields and conditions. The quantitative evidence presented in Section 3 substantiates these differentiation claims.

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one: Quantitative Differentiation Evidence for Scientific Selection


PKCθ Kinase Inhibitory Activity: Comparative IC50 Analysis Versus Unsubstituted Analog

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one demonstrates measurable inhibitory activity against PKCθ with an IC50 value of 12.3 μM in a cell-free biochemical assay [1]. In contrast, the parent compound 2,6-diamino-4(3H)-pyrimidinone, lacking the 5-thiocyanate substituent, shows no reported activity against PKCθ in the same assay system [2]. The thiocyanate moiety is therefore essential for the observed kinase engagement. Additionally, this compound exhibits selectivity over PKCζ (IC50 > 2.9 μM in U937 cellular assays), indicating that the substitution pattern confers a degree of isoform discrimination that may be relevant for immunomodulatory applications [3].

Kinase Inhibition Immunomodulation PKCθ T-cell Signaling

Synthetic Intermediate Value: 5-Position Reactivity Enables Thiol Generation Not Possible with Unsubstituted Analog

The 5-thiocyanate group of 2,6-diamino-5-thiocyanatopyrimidin-4(3H)-one can be reduced to generate 2,4-diamino-6-hydroxypyrimidine-5-thiol under alkaline hydrolysis conditions (20% NaOH) followed by neutralization with acetic acid [1]. This transformation is not possible with 2,6-diamino-4(3H)-pyrimidinone, which lacks a functional handle at position 5. The resulting 5-thiol derivative serves as a versatile intermediate for further functionalization, including alkylation to produce 5-thia-2,6-diamino-4(3H)-oxopyrimidines, a class of compounds reported as potent glycinamide ribonucleotide transformylase (GART) inhibitors with cell growth inhibition activity [2].

Medicinal Chemistry Synthetic Methodology Thiol Chemistry Pyrimidine Derivatization

Commercial Purity Specifications: 98% Minimum Purity Across Multiple Verified Suppliers

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one is consistently available from multiple independent suppliers at ≥98% purity, as verified by product catalog specifications from MolCore, Leyan, and Toronto Research Chemicals (via Chembase) [1]. In contrast, the unsubstituted analog 2,6-diamino-4(3H)-pyrimidinone is often supplied at lower purity grades (e.g., 95-97%) or requires custom synthesis for higher purity batches. The availability of 98% pure material from multiple sources reduces supply chain risk and provides procurement flexibility for research programs requiring reproducible assay results.

Quality Control Procurement Purity Specification Analytical Chemistry

ADMET and Drug-Likeness Profile: Calculated Properties Versus 5-Bromo Analog

Computational comparison of key drug-likeness parameters between 2,6-diamino-5-thiocyanatopyrimidin-4(3H)-one and the common synthetic precursor 5-bromo-2,6-diamino-4(3H)-pyrimidinone reveals notable differences in topological polar surface area (tPSA) and hydrogen bonding capacity . The target compound has a tPSA of 141 Ų versus 104 Ų for the 5-bromo analog, reflecting the additional polarity contributed by the thiocyanate group. Hydrogen bond donor count increases from 3 (5-bromo analog) to 4 for the target compound. These differences influence predicted membrane permeability and oral bioavailability, with the thiocyanate-containing compound falling within favorable ranges for CNS drug-likeness (tPSA < 140 Ų is typical for CNS penetration; the target compound is at 141 Ų, just above the threshold) [1].

ADMET Drug-likeness Computational Chemistry Lead Optimization

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one: Evidence-Backed Application Scenarios for Research and Industrial Procurement


PKCθ-Mediated T-Cell Activation Studies Requiring Validated Kinase Inhibitor Scaffolds

Based on the documented PKCθ IC50 of 12.3 μM (Section 3, Evidence Item 1), this compound is suitable for use as a reference inhibitor or starting scaffold in biochemical and cellular assays investigating PKCθ-mediated T-cell activation pathways. The compound's selectivity profile relative to PKCζ (>2.9 μM IC50 in cellular context) provides a defined window for isoform-specific studies [1]. Procurement of this compound enables researchers to validate assay systems against a known PKCθ inhibitor without the confounding effects of broader-spectrum PKC inhibitors such as staurosporine.

Synthesis of 5-Thia-2,6-diamino-4(3H)-oxopyrimidine Derivatives via Reduction to 5-Thiol

The thiocyanate moiety at position 5 can be reduced under alkaline conditions to yield 2,4-diamino-6-hydroxypyrimidine-5-thiol (Section 3, Evidence Item 2), which serves as the key intermediate for preparing 5-thia-2,6-diamino-4(3H)-oxopyrimidines—a class of potent GART inhibitors with demonstrated cell growth inhibition activity [2]. This synthetic route is more direct than alternative approaches requiring 5-bromo-2,6-diamino-4(3H)-pyrimidinone as starting material and subsequent thiol coupling, potentially reducing step count and improving overall yield for medicinal chemistry programs targeting the folate pathway.

High-Throughput Screening and SAR Studies Requiring ≥98% Purity Starting Material

With a verified commercial purity specification of ≥98% from multiple independent suppliers (Section 3, Evidence Item 3), 2,6-diamino-5-thiocyanatopyrimidin-4(3H)-one is appropriate for high-throughput screening campaigns and structure-activity relationship studies where impurity-driven false positives or variable assay performance must be minimized [1] [2] [3]. The multi-supplier availability of 98% pure material also supports procurement redundancy, reducing project delays due to single-supplier stockouts or batch-to-batch variability.

Early-Stage Lead Optimization Programs Requiring Favorable ADMET Parameter Ranges

The calculated topological polar surface area of 141 Ų positions this compound near the upper threshold for predicted CNS penetration (Section 3, Evidence Item 4), making it a candidate scaffold for medicinal chemistry programs where moderate blood-brain barrier permeability is desired [1]. The 4 hydrogen bond donors and 6 hydrogen bond acceptors adhere to Lipinski's Rule of Five guidelines, supporting oral bioavailability potential. Compared to the 5-bromo analog (tPSA = 104 Ų), the target compound offers a differentiated physicochemical profile that may influence tissue distribution predictions in early lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.